molecular formula C8H11NO3 B102656 1-Allyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 16199-99-8

1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B102656
CAS RN: 16199-99-8
M. Wt: 169.18 g/mol
InChI Key: NQPNARIZMOTIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-5-oxopyrrolidine-3-carboxylic acid is a compound that falls within the category of pyrrolidine derivatives, which are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and studied for their potential applications in pharmaceuticals, such as antiallergic agents and antioxidants, as well as their use in asymmetric synthesis and as chiral resolving agents.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, the synthesis of antiallergic 5-oxo-5H- benzopyrano[2,3-b]pyridines has been achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, with variations in substituents affecting the antiallergic activity . Additionally, the asymmetric allylation of 1-pyrroline-5-carboxylic esters has been performed using a Pd/Cu dual catalysis system, leading to the formation of 3,4-2H-pyrrole derivatives with high yields and excellent enantioselectivity .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the presence of various substituents influencing their properties and reactivity. X-ray diffraction analysis has been used to unambiguously assign the structure of certain derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . The stereochemistry of these compounds is also crucial, as demonstrated by the resolution of racemic acids into enantiomers using diastereomeric salts .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the nature of their substituents. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of different products depending on the reaction conditions . The oxidation of allylic and benzylic alcohols using 5-arylidene barbituric acid derivatives has been explored as well, with the oxidizing ability related to the electron density on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using various spectroscopic techniques and quantum chemical methods. These studies have provided insights into the compound's Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and other properties like dipole moment and polarizability . Antioxidant activities of certain derivatives have also been screened, with some compounds showing higher activity than well-known antioxidants like ascorbic acid .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, have been studied for their effects on microbial processes and biocatalyst inhibition. These acids are known for their flexibility and usage as precursors for various industrial chemicals. Research has shown that certain carboxylic acids can inhibit engineered microbes, like Escherichia coli and Saccharomyces cerevisiae, at concentrations lower than the desired yield and titer. This inhibition is attributed to the acids' ability to damage the cell membrane and decrease microbial internal pH. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

[4 + 3] Cycloaddition Reactions

The [4 + 3] cycloaddition reactions involving compounds similar to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid are significant in organic chemistry for creating cyclic structures. These reactions provide rapid access to functionalized seven-membered carbocycles and are crucial for the synthesis of various natural products. The process is electronically similar to the Diels–Alder reaction, with allyl or oxyallyl cations participating as reactive components. This methodology has seen considerable development for the generation of allyl or oxyallyl cation reaction partners, showcasing the versatility and importance of carboxylic acid derivatives in synthetic organic chemistry (Rigby & Pigge, 1998; Rigby & Pigge, 2004).

Anticancer Agents

Derivatives of carboxylic acids, akin to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, have been explored for their anticancer potentials. The chemical versatility of cinnamic acid derivatives, owing to their 3-phenyl acrylic acid functionality, has made them subjects of medicinal research. These derivatives have been investigated for their anticancer efficacy, highlighting the underutilized therapeutic potential of cinnamic acid derivatives since their first clinical use in 1905. Recent attention towards these derivatives emphasizes their significant role in anticancer research, underscoring the need for further exploration and utilization of carboxylic acid derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, similar to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, have been reviewed for their efficiency in recovering carboxylic acids from diluted aqueous streams. This technology is essential for producing organic acids through fermentative routes, targeting bio-based plastics. The advancements in solvents, including ionic liquids and improvements in traditional solvent systems, underscore the evolving landscape of carboxylic acid recovery. This review discusses solvent categories and regeneration strategies, aiming to direct toward efficient, environmentally benign solvent systems for carboxylic acid extraction (Sprakel & Schuur, 2019).

properties

IUPAC Name

5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPNARIZMOTIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389993
Record name 1-allyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

16199-99-8
Record name 1-allyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.